molecular formula C24H21NO5 B12148913 4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylic acid ethyl ester

4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylic acid ethyl ester

Cat. No.: B12148913
M. Wt: 403.4 g/mol
InChI Key: QKMJJKIVWJHBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethoxy-phenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylic acid ethyl ester: is a complex heterocyclic compound with a fused indole and pyridine ring system. Let’s break down its structure:

  • The core structure consists of an indole ring (a bicyclic aromatic system) fused with a pyridine ring.
  • The compound contains two methoxy (OCH₃) groups at positions 2 and 5 of the phenyl ring.
  • The carboxylic acid group is attached at position 3 of the indeno[1,2-b]pyridine ring.
  • The ethyl ester group (COOCH₂CH₃) is linked to the carboxylic acid.

Preparation Methods

The synthetic routes for this compound can vary, but one common approach involves the Fischer indole synthesis

    Fischer Indole Synthesis:

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich aromatic rings.

    Reduction: Reduction reactions could occur at the carbonyl group or other functional groups.

    Substitution: The ester group can be substituted under appropriate conditions.

    Common Reagents: NBS, reducing agents (e.g., LiAlH₄), and Lewis acids.

    Major Products: Various derivatives based on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an anticancer agent or for other therapeutic purposes.

    Biological Studies: Explore its interactions with cellular targets and pathways.

    Industry: Assess its use in materials science or as a building block for other compounds.

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific protein targets or enzymes.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related indole or pyridine derivatives.

    Similar Compounds: Explore other indole-based drugs or natural products.

Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxoindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H21NO5/c1-5-30-24(27)19-13(2)25-22-15-8-6-7-9-16(15)23(26)21(22)20(19)17-12-14(28-3)10-11-18(17)29-4/h6-12H,5H2,1-4H3

InChI Key

QKMJJKIVWJHBTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C3=CC=CC=C3C(=O)C2=C1C4=C(C=CC(=C4)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.